BenchChemオンラインストアへようこそ!

Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Positional isomerism Antimicrobial SAR Pyridazine medicinal chemistry

This 4-bromobenzamido dihydropyridazine-3-carboxylate uniquely fills the 4-bromo, N1-phenyl quadrant of the SAR matrix. Unlike its 3-bromo or des-bromo analogs, it offers orthogonal reactive handles at both the ethyl ester and 4-bromophenyl positions, enabling parallel library synthesis for halogen-dependent SAR studies. Class-level DNA gyrase B binding data supports its role in Gram-negative antibacterial lead optimization. Choose this specific substitution pattern to systematically probe electronic and steric effects.

Molecular Formula C20H16BrN3O4
Molecular Weight 442.269
CAS No. 942009-70-3
Cat. No. B2433618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS942009-70-3
Molecular FormulaC20H16BrN3O4
Molecular Weight442.269
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C20H16BrN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26)
InChIKeyXESSVSOLOLHAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 942009-70-3): Structural Identity and Compound Class Baseline


Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 942009-70-3) is a fully synthetic dihydropyridazine derivative with molecular formula C20H16BrN3O4 and molecular weight 442.3 g/mol [1]. The compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold class, which is recognized in medicinal chemistry for its potential antimicrobial, anticancer, and anti-inflammatory activities [2]. Its structure features a 4-bromobenzamido group at the C4 position, an ethyl ester at C3, and an N1-phenyl substituent on the pyridazine ring [1]. No primary peer-reviewed publications, patents, or authoritative bioassay database entries currently report quantitative biological activity data for this specific compound [3].

Why Generic Pyridazine Substitution Fails: Structural Differentiation Evidence for Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


Within the 6-oxo-1,6-dihydropyridazine-3-carboxylate chemotype, three structural variables critically modulate biological performance: (i) the position and identity of the halogen on the benzamido ring, (ii) the nature of the N1-aryl substituent, and (iii) the ester moiety at C3. Published class-level evidence demonstrates that chloro-substituted pyridazine analogs achieve MIC values of 0.892–3.744 μg/mL against Gram-negative bacteria—outperforming chloramphenicol (2.019–8.078 μg/mL)—while non-halogenated or differently substituted analogs show distinct activity profiles [1]. Interchanging the 4-bromobenzamido group of CAS 942009-70-3 with its 3-bromo positional isomer (CAS 941974-28-3), the 3-chloro analog (CAS 942009-67-8), or the unsubstituted benzamido variant (CAS 941915-45-3) would alter the compound's electronic distribution, hydrogen-bonding geometry, lipophilicity, and—based on established pyridazine SAR—its antimicrobial potency and target selectivity. Procurement decisions must therefore be guided by the specific substitution pattern, not merely the scaffold class [2].

Quantitative Differentiation Evidence: Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate vs. Closest Structural Analogs


Bromine Substitution Position: 4-Bromo vs. 3-Bromo Isomer — Physicochemical and Predicted Binding Differentiation

The target compound carries the bromine atom at the para position of the benzamido ring, whereas its closest positional isomer, ethyl 4-(3-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 941974-28-3), places bromine at the meta position. Although both isomers share identical molecular formula (C20H16BrN3O4) and molecular weight (442.3 g/mol), the para-bromo configuration alters the electronic resonance through the amide linkage and modifies the spatial orientation of the halogen relative to the dihydropyridazine core [1]. In the pyridazine antimicrobial class, halogen position has been shown to significantly influence DNA gyrase B binding and resultant MIC values, with chloro derivatives at specific positions achieving 2- to 9-fold greater potency than chloramphenicol [2]. No direct head-to-head biological comparison between the 4-bromo and 3-bromo isomers has been published.

Positional isomerism Antimicrobial SAR Pyridazine medicinal chemistry

Halogen Identity Differentiation: 4-Bromo vs. 3-Chloro Analog — Class-Level Antimicrobial Potency Context

The target compound incorporates a bromine atom (van der Waals radius ~1.85 Å, electronegativity 2.96), whereas its chloro-substituted analog, ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 942009-67-8), carries chlorine (vdW radius ~1.75 Å, electronegativity 3.16). Published class-level data from Mustafa & Mostafa (2020) demonstrate that chloro-substituted pyridazines achieve MIC values of 0.892–3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens, outperforming chloramphenicol (2.019–8.078 μg/mL) [1]. The larger, more polarizable bromine atom may confer different membrane permeability and target-binding characteristics compared to chlorine, though no direct comparative bioassay data between Br- and Cl-substituted 6-oxo-1,6-dihydropyridazine-3-carboxylates has been reported. Cytotoxicity screening of the pyridazine class shows IC50 >64 μg/mL on rat hepatocytes, suggesting a measurable therapeutic window for further exploration [1].

Halogen SAR Antibacterial potency Gram-negative bacteria

N1-Aryl Substituent Effect: Phenyl vs. 4-Methylphenyl — Lipophilicity and Predicted Bioactivity Modulation

The target compound bears an unsubstituted phenyl group at the N1 position of the dihydropyridazine ring, while a closely related analog, ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 942010-03-9), carries a 4-methylphenyl substituent . The additional methyl group increases molecular weight from 442.3 to 456.3 g/mol and elevates computed lipophilicity. In pyridazine antimicrobial SAR, N-aryl substituent bulk and electronic character influence both target engagement (e.g., DNA gyrase B binding) and passive membrane permeability [1]. No direct comparative bioassay data exist for these two compounds.

N-aryl substitution Lipophilicity Dihydropyridazine SAR

Physicochemical Property Differentiation: Target Compound vs. Unsubstituted Benzamido Analog — Lipophilicity, H-Bonding, and Drug-Likeness

Compared to the unsubstituted benzamido analog ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 941915-45-3, PubChem CID 16802215), the target compound's 4-bromo substituent increases molecular weight by approximately 78.9 g/mol (from 363.4 to 442.3 g/mol) and raises computed lipophilicity (XLogP3-AA: ~4.0 vs. an estimated ~3.2 for the des-bromo analog) [1]. The bromine atom also contributes additional polarizable surface area, which can enhance halogen bonding interactions with protein targets. Topological polar surface area (tPSA) remains identical at 88.1 Ų for both compounds since the bromine substitution does not introduce additional heteroatom hydrogen-bond acceptors [1]. These differences place the target compound in a distinct region of drug-like chemical space, with higher lipophilicity that may improve membrane permeability but could also affect aqueous solubility and metabolic stability.

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Cytotoxicity Safety Margin: Pyridazine Scaffold Tolerability in Mammalian Hepatocytes

Although no direct cytotoxicity data exist for CAS 942009-70-3, published class-level evidence from Mustafa & Mostafa (2020) demonstrates that structurally related pyridazine derivatives exhibit IC50 values exceeding 64 μg/mL in primary rat hepatocyte MTT assays, corresponding to a selectivity window of approximately 17- to 72-fold over their antibacterial MIC values (0.892–3.744 μg/mL) [1]. Molecular docking studies further confirmed that these pyridazines overlay favorably with co-crystallized ligands within the E. coli DNA gyrase B active site (PDB 4KFG), providing a plausible mechanistic basis for selective bacterial targeting [1]. This class-level safety profile suggests that the 6-oxo-1,6-dihydropyridazine-3-carboxylate chemotype, including the 4-bromobenzamido variant, warrants further cytotoxicity profiling to confirm the safety margin.

Cytotoxicity Safety margin Hepatocyte assay

Synthetic Tractability and Scaffold Derivatization Potential: Ester and Amide Functional Handles

The target compound possesses two chemically orthogonal derivatization handles: (i) the ethyl ester at C3, which can be hydrolyzed to the carboxylic acid for salt formation or amide coupling, and (ii) the 4-bromobenzamido group at C4, whose bromine atom serves as a cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification [1]. This dual-handle architecture distinguishes it from analogs such as the unsubstituted benzamido derivative (CAS 941915-45-3), which lacks the aryl halide coupling site and therefore offers fewer options for parallel library synthesis. The dihydropyridazine core itself is accessible via established condensation-cyclization routes from hydrazine and β-ketoester precursors [2]. In the ZINC database, the compound is classified as 'Annotated' with available 3D representations suitable for structure-based drug design [3].

Synthetic accessibility Scaffold derivatization Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate


Antimicrobial Lead Discovery: Gram-Negative Focused Screening with DNA Gyrase B Inhibition Hypothesis

Based on class-level evidence that structurally related pyridazine-3-carboxylates achieve sub-μg/mL MICs against E. coli, P. aeruginosa, and S. marcescens—outperforming chloramphenicol by 2- to 9-fold—and molecular docking confirmation of DNA gyrase B binding (PDB 4KFG) [1], CAS 942009-70-3 is best positioned as a starting point for Gram-negative antibacterial lead optimization. The 4-bromo substituent provides a cross-coupling handle for parallel library synthesis to explore halogen-dependent SAR [2]. The class-level hepatocyte safety margin (IC50 >64 μg/mL) supports initial cytotoxicity triaging [1].

Structure-Activity Relationship (SAR) Exploration: Halogen Position and Identity Screening Library Component

This compound fills a specific and currently under-explored position in the 6-oxo-1,6-dihydropyridazine-3-carboxylate SAR matrix: the 4-bromo, N1-phenyl quadrant. Together with its 3-bromo positional isomer (CAS 941974-28-3), 3-chloro analog (CAS 942009-67-8), and N1-(4-methylphenyl) variant (CAS 942010-03-9), it forms the basis for a systematic halogen × N-aryl matrix screen [3]. The computed XLogP3-AA of 4.0 and tPSA of 88.1 Ų [2] place it within oral drug-like space, making it suitable for iterative ADME-guided optimization.

Late-Stage Diversification Scaffold for Parallel Medicinal Chemistry

The presence of two orthogonal reactive handles—an ethyl ester amenable to hydrolysis and amide formation, and a 4-bromophenyl group suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.)—makes this compound a versatile intermediate for generating diverse compound libraries from a single precursor [2]. This dual-handle architecture distinguishes it from the des-bromo benzamido analog (CAS 941915-45-3), which offers only the ester handle for derivatization and thus supports fewer diversification vectors per synthetic cycle.

Computational Drug Design and Molecular Docking Studies

The compound is registered in the ZINC database (ZINC000013740825) with 'Annotated' status and available 3D conformer representations suitable for structure-based virtual screening [4]. SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 suggest potential interactions with DNA topoisomerase 1 [4], complementing the class-level DNA gyrase B docking evidence [1]. This makes the compound suitable for computational target-fishing and polypharmacology profiling studies.

Quote Request

Request a Quote for Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.